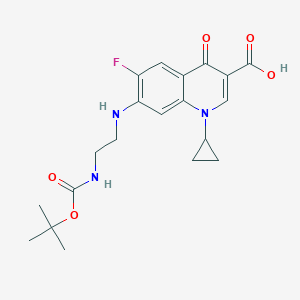

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

Übersicht

Beschreibung

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. Ciprofloxacin itself has been extensively studied and is noted for its broad-spectrum antibacterial activity, effective against both Gram-negative and Gram-positive bacteria. It acts primarily by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria (Campoli-Richards et al., 1988). The modification to introduce the N-(tert-Butoxycarbonyl) group aims at enhancing the parent compound's properties or reducing its side effects. However, the specific literature directly addressing this compound is not readily available, indicating a niche or emerging area of research within the broader study of ciprofloxacin derivatives.

Synthesis Analysis

The synthesis of ciprofloxacin and its derivatives involves multiple steps, including the introduction of the fluoroquinolone core and modifications to its structure to improve efficacy, reduce resistance, or modify pharmacokinetic properties. A review article summarizes major synthetic approaches for ciprofloxacin-based molecules, suggesting methodologies that could potentially apply to synthesizing this compound (Akhtar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Forschung

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin: ist ein geschützter Metabolit von Ciprofloxacin, der für seine antibakteriellen Eigenschaften bekannt ist . Es dient als ein entscheidender Bestandteil bei der Entwicklung neuer antibakterieller Mittel, insbesondere bei der Untersuchung von Fluorchinolon-Antibiotika. Forscher können diese Verbindung verwenden, um die Mechanismen bakterieller Resistenzen zu verstehen und Moleküle zu entwickeln, die diese Mechanismen überwinden können.

Proteomik

Diese Verbindung wird in der Proteomik-Forschung eingesetzt, bei der Wissenschaftler das Proteom (die gesamte Menge an Proteinen, die von einem Genom exprimiert werden) untersuchen, um die Proteinstruktur und -funktion zu verstehen . Es kann verwendet werden, um die Interaktion zwischen bakteriellen Proteinen und Antibiotika zu untersuchen, was für die Entwicklung neuer therapeutischer Strategien unerlässlich ist.

Organische Synthese

In der organischen Chemie wird This compound als Schutzgruppe für Aminofunktionalitäten während der Synthese verwendet . Diese Anwendung ist unerlässlich, um komplexe Moleküle zu erzeugen, ohne sensible Aminogruppen zu verändern, was eine häufige Herausforderung in synthetischen Wegen darstellt.

Pharmakokinetik

Die Verbindung ist bei pharmakokinetischen Studien hilfreich, die sich mit der Bewegung von Medikamenten im Körper befassen . Durch die Untersuchung ihrer Metaboliten können Forscher Einblicke in die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Fluorchinolon-Antibiotika gewinnen.

Arzneimittelentwicklung

This compound: spielt eine Rolle bei der Arzneimittelentwicklung, insbesondere bei der Modifizierung bestehender Antibiotika, um ihre Wirksamkeit zu verbessern oder ihre Nebenwirkungen zu reduzieren . Es ermöglicht die Erforschung verschiedener chemischer Modifikationen, die die Arzneistoffeigenschaften verbessern können.

Enzymhemmungsstudien

Die Verbindung wird in Studien verwendet, die sich auf die Enzymhemmung konzentrieren . Es kann als Vorläufer für die Synthese von Inhibitoren gegen bestimmte Enzyme dienen, die von Antibiotika angegriffen werden, was entscheidend für die Entwicklung neuer Medikamente ist.

Chemische Biologie

In der chemischen Biologie verwenden Forscher diese Verbindung, um die Wechselwirkung zwischen chemischen Verbindungen und biologischen Systemen zu untersuchen . Es hilft zu verstehen, wie Medikamente wie Ciprofloxacin auf molekularer Ebene mit biologischen Zielen interagieren.

Medizinische Chemie

Schließlich ist This compound in der medizinischen Chemie für die Entwicklung von Hybridverbindungen von Bedeutung, die auf mehrere biologische Ziele wirken können . Zum Beispiel wurde es verwendet, um duale Inhibitoren zu erzeugen, die gleichzeitig mehr als einen Typ von Enzym oder Rezeptor hemmen können.

Wirkmechanismus

Target of Action

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a protected metabolite of the fluorinated quinolone Ciprofloxacin . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Mode of Action

This compound interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV . This results in the prevention of DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This makes it a potent antibacterial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Furthermore, the presence of other drugs can influence its pharmacokinetics through drug-drug interactions .

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKODMWGXEQVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593900 | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105589-00-2 | |

| Record name | 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105589-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)